molecular formula C5H11NO2 B1377873 (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran CAS No. 1309081-45-5

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Cat. No.: B1377873
CAS No.: 1309081-45-5
M. Wt: 117.15 g/mol
InChI Key: KUCSFTQJADYIQH-RFZPGFLSSA-N
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Description

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a ketone or aldehyde, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often include the use of specific reagents like reducing agents (e.g., sodium borohydride) and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions are typically mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amino and hydroxyl derivatives .

Scientific Research Applications

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, influencing their activity and modulating biochemical pathways. These interactions can lead to various biological effects, including inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Amino-4-hydroxy-pentanoic acid
  • (3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl

Uniqueness

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological molecules in a highly specific manner .

Properties

IUPAC Name

(3R,4R)-3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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